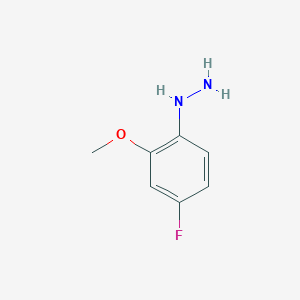

4-Fluoro-2-methoxyphenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

(4-fluoro-2-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3 |

InChI Key |

FLMGLSHOOYYVNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Methoxyphenylhydrazine

Synthetic Routes to 4-Fluoro-2-methoxyphenylhydrazine

The synthesis of this compound relies on fundamental reactions in organic chemistry, adapted for the specific substituents on the phenyl ring.

Established Synthetic Pathways for Arylhydrazines, including halogenated and methoxy-substituted analogues

The classical and most common method for synthesizing arylhydrazines is the reduction of aryldiazonium salts. This process typically involves two main steps:

Diazotization of an Aniline (B41778) Derivative: The synthesis starts with an appropriately substituted aniline. For this compound, the starting material would be 4-fluoro-2-methoxyaniline. This aniline is treated with a source of nitrous acid, usually sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. chemicalbook.comchemicalbook.com

Reduction of the Diazonium Salt: The resulting diazonium salt is then reduced to the hydrazine (B178648). A variety of reducing agents can be employed, with sodium sulfite (B76179) and stannous chloride (SnCl₂) being common choices. chemicalbook.comorgsyn.org The reduction with sodium sulfite proceeds through an intermediate diazonium sulfonate, which is then hydrolyzed and reduced. orgsyn.org The use of SnCl₂ in concentrated hydrochloric acid is also an effective method. chemicalbook.com

The general scheme for this well-established pathway is as follows:

Specific Protocols for the Introduction of Fluoro and Methoxy (B1213986) Substituents on the Phenyl Ring

The synthesis of the required precursor, 4-fluoro-2-methoxyaniline, involves specific strategies for introducing the fluoro and methoxy groups onto the aromatic ring. One approach involves nucleophilic aromatic substitution (SNAr). For instance, starting from a difluoro-nitrobenzene derivative, one fluorine atom can be selectively replaced by a methoxy group. google.com Subsequent reduction of the nitro group then yields the desired aniline.

A published procedure for a related compound, 4-(4'-fluoro-2'-methoxyphenyl)-aniline, involves the catalytic hydrogenation of the corresponding nitro compound using palladium on charcoal (Pd/C) as the catalyst. prepchem.com This method of nitro group reduction is a standard and efficient transformation.

The introduction of fluorine can also be achieved through various fluorination reactions, although for this specific substitution pattern, starting with a pre-fluorinated precursor is often more straightforward. acgpubs.org

Continuous Flow Synthesis Approaches for Phenylhydrazine (B124118) Salts and Substituted Phenylhydrazine Salts

Traditional batch processing for the synthesis of phenylhydrazines can have safety concerns and longer reaction times. patsnap.com Continuous flow chemistry has emerged as a powerful alternative, offering enhanced safety, efficiency, and scalability. justia.comgoogle.comwipo.int

In a continuous flow setup, the diazotization, reduction, and subsequent salt formation are integrated into a single, continuous process. justia.comgoogle.com Reactants are continuously fed into a reactor system where the reactions occur in a sequential and controlled manner. wipo.int This approach significantly reduces the total reaction time, often to under 20 minutes, and can improve product purity and yield. justia.comwipo.int The inherent safety of flow chemistry is a major advantage, as hazardous intermediates are generated and consumed in small volumes within the reactor. wipo.int While specific examples for this compound are not detailed, the general principles are applicable to a wide range of substituted phenylhydrazines. patsnap.comjustia.comgoogle.com

Reactivity Profiles and Mechanistic Investigations of this compound

The reactivity of this compound is dictated by the nucleophilic hydrazine moiety and the electronic effects of the fluoro and methoxy substituents on the phenyl ring.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a type of Schiff base. youtube.comresearchgate.netlibretexts.org This reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. researchgate.net The reaction is often catalyzed by a small amount of acid. researchgate.net

The general mechanism for hydrazone formation is as follows:

For this compound, the reaction with a carbonyl compound would yield a 1-(4-fluoro-2-methoxyphenyl)-2-alkylidenehydrazine. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenyl ring can influence the nucleophilicity of the hydrazine and the stability of the resulting hydrazone.

These hydrazones are important intermediates in various synthetic transformations, including the Wolff-Kishner reduction, which converts the carbonyl group of an aldehyde or ketone into a methylene (B1212753) group. libretexts.org

Radical Generation and Coupling Reactions involving Arylhydrazines

Applications of 4 Fluoro 2 Methoxyphenylhydrazine As a Precursor in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom on the phenylhydrazine (B124118) ring of 4-Fluoro-2-methoxyphenylhydrazine provides a unique electronic environment that influences its reactivity and the properties of the resulting heterocyclic products. This substitution pattern is particularly valuable in the synthesis of indoles, pyrazoles, and their derivatives.

Fischer Indole (B1671886) Synthesis with Fluoro- and Methoxy-Substituted Phenylhydrazines.wikipedia.orgnih.govtaylorandfrancis.com

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. wikipedia.orgtaylorandfrancis.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.org The substituents on the phenylhydrazine play a significant role in the outcome of the reaction.

The reaction of a substituted phenylhydrazine with an unsymmetrical ketone in the Fischer indole synthesis can potentially lead to two different regioisomeric indole products. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on the phenylhydrazine ring. nih.gov For instance, computational studies on the Fischer indolization to form a selective androgen receptor modulator revealed that the formation of only one of the two possible indole regioisomers was energetically favored. nih.gov The presence of an electron-withdrawing group was found to destabilize the transition state leading to the unobserved isomer. nih.gov This highlights how substituents can direct the cyclization to yield a specific isomer.

The scope of the Fischer indole synthesis is broad, allowing for the preparation of a wide variety of substituted indoles. nih.gov The reaction has been employed in the total synthesis of complex natural products like minfiensine (B1236942) and (−)-mersicarpine. nih.gov

Table 1: Examples of Fischer Indole Synthesis

| Phenylhydrazine Reactant | Carbonyl Reactant | Product | Reference |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Indole intermediate for minfiensine synthesis | nih.gov |

| Phenylhydrazine hydrochloride | Optically active cyclohexanone | Tricyclic indole intermediate for (−)-mersicarpine synthesis | nih.gov |

This table illustrates the versatility of the Fischer indole synthesis in creating complex indole structures.

Tryptamines and their derivatives, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), are of significant interest in medicinal chemistry due to their interaction with serotonin receptors. nih.govuni-goettingen.de The Fischer indole synthesis provides a route to access these valuable compounds. For example, 4-methoxyphenylhydrazine hydrochloride is a key raw material for the synthesis of melatonin (B1676174) and can be used to prepare 5-methoxyserotonin. guidechem.com By choosing appropriately substituted phenylhydrazines and carbonyl compounds, a diverse range of functionalized tryptamine (B22526) and serotonin analogues can be synthesized. Research has shown that even small alkyl substituents at the indole 2-position of 5-methoxytryptamine (B125070) analogues can lead to compounds with high affinity and agonist activity at human 5-HT6 receptors. nih.gov

Pyrazole (B372694) and Pyrazoline Ring Formation via Cyclocondensation Reactions with Dicarbonyl Compounds.nih.govmdpi.com

Pyrazoles and pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the cyclocondensation reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This reaction is a cornerstone in heterocyclic chemistry, offering a direct route to these important scaffolds.

The reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can result in the formation of two regioisomers. However, reaction conditions can be optimized to favor the formation of a single isomer. For example, the cyclocondensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in N,N-dimethylacetamide under acidic conditions yielded the corresponding pyrazoles with good yields and high regioselectivity. nih.gov

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazole derivatives. longdom.orgnih.gov These reactions often proceed through the in situ formation of a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles has been achieved from aldehydes, β-ketoesters, and hydrazines using a ytterbium-based catalyst. beilstein-journals.org Another approach involves a four-component reaction of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate (B8463686) to produce polyfunctionally substituted pyrazoles. longdom.org

Table 2: Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product | Reference |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

| Enaminones, benzaldehyde, hydrazine dihydrochloride, ethyl cyanoacetate | Ammonium acetate, water, reflux | Polyfunctionally substituted pyrazoles | longdom.org |

| Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydes | Ceria-doped zirconia, ethanol, room temperature | Pyrano[2,3-c]pyrazoles | nih.gov |

This table showcases the efficiency and versatility of multicomponent reactions in assembling complex pyrazole-containing molecules.

Thiosemicarbazone Derivatization, including fluorine-18 (B77423) labelled analogues for research applications.nih.govnih.govresearchgate.net

Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. While the direct derivatization of this compound to a thiosemicarbazone is not explicitly detailed in the provided context, the principles of hydrazine chemistry suggest this transformation is feasible.

More significantly, the fluorine atom in this compound opens the door to the synthesis of fluorine-18 (18F) labeled analogues for use in positron emission tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes like 18F to visualize and quantify biological processes in vivo. nih.gov The development of 18F-labeled radiopharmaceuticals is a major area of research, with applications in oncology, neurology, and cardiology. nih.gov

The synthesis of 18F-labeled compounds often involves the late-stage introduction of the fluorine-18 atom to a precursor molecule. nih.gov This can be achieved through nucleophilic or electrophilic fluorination reactions. nih.gov For example, 18F can be introduced by displacing a leaving group on a precursor molecule. nih.gov The synthesis of 18F-labeled prosthetic groups, which are then coupled to a larger molecule, is a common strategy for radiolabeling peptides and other biomolecules. nih.govresearchgate.net Given the importance of fluorine-containing molecules in medicinal chemistry, the development of 18F-labeled versions of compounds derived from this compound could provide valuable tools for biomedical research.

Spiropyran Annulation and Related Photochromic Systems utilizing Arylhydrazine Precursors

Spiropyrans are a prominent class of photochromic compounds renowned for their ability to undergo reversible structural transformations upon exposure to light. nih.gov This isomerization between a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (B1260669) (MC) form is the basis for their application in molecular switches, optical data storage, and smart materials. nih.govbohrium.com The synthesis of the spiropyran core often involves the condensation of a Fischer's base (or a related methyleneindoline derivative) with a substituted salicylaldehyde.

Arylhydrazines, including functionalized variants like this compound, are fundamental precursors to the indoline (B122111) portion of the spiropyran scaffold. The synthesis typically begins with the preparation of a substituted indolenine, which is then quaternized to form the reactive methyleneindoline intermediate. For instance, 3,3-dimethyl-2-methylene-1-prop-2-ynyl-2,3-dihydro-1H-indole can be synthesized and subsequently reacted with nitrosalicylaldehydes to form N-alkyne-functionalized spiropyran derivatives. bohrium.com The interaction between the phenolate (B1203915) anion of the resulting merocyanine form and metal cations can also be exploited, making these systems potential chemosensors. nih.govrsdjournal.org The photo-induced ring-opening breaks a specific carbon-oxygen bond, leading to the formation of the planar, conjugated merocyanine structure, which is responsible for the appearance of color. rsdjournal.orgrsc.org This process is reversible, with visible light or heat promoting the ring-closing reaction back to the stable spiropyran form. nih.gov

Formation of Functionalized Aromatic and Heteroaromatic Systems

The hydrazine moiety is a potent functional group for generating reactive intermediates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in various synthetic methodologies to construct complex aromatic and heteroaromatic systems.

Aryl sulfones are a critical structural motif found in numerous pharmaceuticals and agrochemicals. google.comrsc.org Traditional methods for their synthesis often require harsh conditions or pre-functionalized starting materials. A modern and efficient approach involves the oxidative coupling of arylhydrazines with sulfinates. A visible-light-driven method catalyzed by polyoxometalates demonstrates the synthesis of aryl sulfones using oxygen as a benign oxidant. rsc.org This technique shows excellent functional-group compatibility and is particularly effective for electron-rich arylhydrazines, providing a sustainable alternative to methods using halogenated aromatic precursors. rsc.org

The general reaction involves the generation of an aryl radical from the arylhydrazine, which then couples with a sodium sulfinate. This process avoids the need for transition metals and often proceeds under mild conditions. rsc.org

Table 1: Examples of Aryl Sulfone Synthesis from Arylhydrazines

| Arylhydrazine Reactant | Sulfinate Reactant | Product | Yield |

| Phenylhydrazine | Sodium p-toluenesulfinate | 1-Methyl-4-(phenylsulfonyl)benzene | High |

| 4-Methoxyphenylhydrazine | Sodium benzenesulfinate | 1-Methoxy-4-(phenylsulfonyl)benzene | High |

| 4-Bromophenylhydrazine | Sodium p-toluenesulfinate | 1-Bromo-4-((4-methylphenyl)sulfonyl)benzene | Moderate |

This table presents generalized findings from studies on aryl sulfone synthesis. Yields are qualitative (e.g., "High," "Moderate") as specific quantitative data for this compound was not available in the cited literature.

The direct arylation of quinones is a powerful method for synthesizing complex structures that are prevalent in natural products and biologically active molecules. dntb.gov.uaresearchgate.net Arylhydrazines serve as excellent precursors for generating aryl radicals under mild conditions, which can then be trapped by quinone scaffolds. nih.govacs.org

One effective strategy employs catalytic iodine in the open air to react with arylhydrazines. acs.org This generates an aryl radical that subsequently adds to a 1,4-naphthoquinone, affording diversely substituted 2-aryl-1,4-naphthoquinones in moderate to excellent yields. nih.govacs.org The mechanism involves the initial reaction of iodine with the phenylhydrazine, followed by dehydroiodination and further reaction with molecular iodine, which is regenerated by air oxidation of the hydroiodic acid byproduct. acs.org Another method uses o-iodoxybenzoic acid (IBX) to mediate the oxidative arylation of naphthoquinones with arylhydrazines, also proceeding through a postulated radical mechanism. acs.org These methods provide a direct route to arylated quinones, which are valuable precursors for compounds like benzocarbazolediones, known for their antitumor properties. acs.org

Table 2: Arylation of 1,4-Naphthoquinone with Various Arylhydrazines

| Arylhydrazine | Reagent | Product | Yield | Reference |

| Phenylhydrazine | Catalytic I₂ | 2-Phenylnaphthalene-1,4-dione | Good | acs.org |

| 4-Fluorophenylhydrazine | IBX | 2-(4-Fluorophenyl)naphthalene-1,4-dione | Good | acs.org |

| 4-Methoxyphenylhydrazine | Catalytic I₂ | 2-(4-Methoxyphenyl)naphthalene-1,4-dione | Excellent | acs.org |

| 4-Chlorophenylhydrazine | IBX | 2-(4-Chlorophenyl)naphthalene-1,4-dione | Moderate | acs.org |

This table is a representative summary of findings from the cited literature. Yields are described qualitatively based on the reports.

Role in the Preparation of Intermediates for Complex Molecule Construction

The unique combination of a reactive hydrazine group with a functionalized aromatic ring makes this compound a highly sought-after building block for creating more complex and high-value molecules.

The introduction of fluorine into drug and agrochemical candidates is a widely used strategy to enhance efficacy. Fluorine can improve metabolic stability, binding affinity, and membrane permeability. researchgate.netnih.gov The trifluoromethyl group, in particular, is found in a significant portion of modern pesticides. nih.gov Similarly, substituted pyridine (B92270) moieties are present in many successful agrochemicals, such as the herbicide fluazifop-butyl. nih.gov

This compound serves as a key intermediate for introducing the 4-fluoro-2-methoxyphenyl fragment into potential pharmaceutical and agrochemical scaffolds. This moiety can be incorporated into heterocyclic systems or used in coupling reactions to build larger, more complex molecules for biological screening. nih.gov The presence of both a fluorine atom and a methoxy group allows for fine-tuning of the electronic and lipophilic properties of the final compound, which is a critical aspect of lead optimization in drug and agrochemical discovery. researchgate.net

The field of organic electronics relies on the precise design of materials with tailored optical and electronic properties for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.comresearchgate.net Fluorination of organic semiconductors has become a dominant strategy for improving device performance. nih.gov Adding fluorine atoms to donor or acceptor molecules can lower the HOMO/LUMO energy levels, facilitate favorable molecular packing, and ultimately enhance the power conversion efficiency of OSCs. nih.govresearchgate.net

As a fluorinated building block, this compound is a valuable precursor for the synthesis of these advanced materials. entegris.com It can be used to construct larger conjugated molecules and polymers where the 4-fluoro-2-methoxyphenyl group plays a crucial role in tuning the material's electronic characteristics. nih.gov By incorporating this moiety, materials scientists can engineer the properties of organic semiconductors to achieve higher charge mobility and better performance in next-generation optoelectronic devices. mdpi.commdpi.com

Theoretical and Computational Investigations of 4 Fluoro 2 Methoxyphenylhydrazine and Its Derivatives

Quantum Chemical Characterization of Molecular Properties

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of various hydrazine (B178648) derivatives. While specific studies on 4-Fluoro-2-methoxyphenylhydrazine are not extensively available in the public domain, the principles of DFT application to similar molecules can be extrapolated. Geometry optimization using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, is a standard approach to determine the most stable conformation (the global minimum on the potential energy surface) of a molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. For this compound, this would involve analyzing the rotational barriers around the C-N and N-N bonds, as well as the orientation of the methoxy (B1213986) and fluoro groups relative to the hydrazine moiety and the phenyl ring. The planarity of the phenyl ring and the pyramidal geometry at the nitrogen atoms of the hydrazine group are key structural parameters that would be determined.

Conformational analysis would further explore other low-energy isomers (local minima) and the transition states that separate them. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. The presence of the fluorine and methoxy substituents on the phenyl ring would influence the electron distribution and, consequently, the preferred conformations.

Electronic Structure Analysis, including HOMO-LUMO energies, electronic density distributions, and electrostatic potentials

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted phenylhydrazines, the HOMO is typically localized on the hydrazine moiety and the phenyl ring, while the LUMO is often distributed over the aromatic system. The specific positions of the fluoro and methoxy groups would modulate these energy levels.

The electronic density distribution provides a visual representation of how electrons are spread across the molecule, highlighting regions of high and low electron density. This is fundamental to understanding the molecule's reactivity, as nucleophilic sites (electron-rich) and electrophilic sites (electron-poor) can be identified.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Red regions typically indicate negative potential (areas prone to electrophilic attack), while blue regions show positive potential (areas susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, as well as the fluorine atom, due to their high electronegativity.

Atomic Charge Distribution and Dipole Moments of this compound

The distribution of atomic charges within a molecule provides insight into its polarity and chemical behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, the nitrogen, oxygen, and fluorine atoms are expected to carry partial negative charges, while the hydrogen atoms and the carbon atoms bonded to them will have partial positive charges. The precise values of these charges are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom.

Mechanistic Studies Through Computational Modeling

Elucidation of Reaction Pathways and Transition States in transformations involving hydrazine derivatives

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For transformations involving hydrazine derivatives, such as the Fischer indole (B1671886) synthesis or various cyclization reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to proceed.

Advanced computational protocols can be employed to explore the potential energy surface and identify these reaction pathways. chemrxiv.org These methods can help in understanding competing reaction mechanisms and predicting the most likely product. chemrxiv.org For instance, in a reaction involving this compound, computational modeling could be used to determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. The structures of the transition states provide valuable information about the geometry of the reacting molecules at the point of highest energy, which can be used to rationalize the observed stereochemistry or regiochemistry of the reaction. The use of neural networks to predict transition states is an emerging area that can accelerate the discovery of new reaction pathways. chemrxiv.org

Kinetic and Thermodynamic Parameters of Key Transformations, such as-sigmatropic rearrangements

Computational chemistry can provide quantitative data on the kinetics and thermodynamics of chemical reactions. For key transformations like the-sigmatropic rearrangement, which is a crucial step in reactions like the Fischer indole synthesis, computational methods can be used to calculate important parameters.

Thermodynamic parameters , such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction, can be calculated to determine the relative stability of reactants and products and to predict the position of chemical equilibrium. A negative ΔG indicates a spontaneous reaction.

Solvent Effects on Reaction Mechanisms and Molecular Stability

The choice of solvent can profoundly influence the pathway and rate of chemical reactions, as well as the stability of molecules, intermediates, and transition states. wikipedia.org For a molecule like this compound, with its polar functional groups, solvent effects are particularly significant. The stability of the molecule and the mechanisms of its reactions are dictated by the differential solvation of the ground state and any transition states or intermediates. wikipedia.org

Polar protic solvents, capable of hydrogen bonding, can stabilize both the lone pairs on the nitrogen and oxygen atoms of the hydrazine and methoxy groups, respectively. This stabilization can affect the molecule's ground-state energy and its availability for reaction. In contrast, aprotic polar solvents would primarily interact through dipole-dipole interactions. The specific rate of a reaction can be significantly altered by the solvent's ability to stabilize charged intermediates that may form. For instance, in reactions involving a charged transition state, a more polar solvent would typically lead to a faster reaction rate. wikipedia.org

The hydrazinolysis of certain aromatic compounds has been shown to proceed via different mechanisms depending on the solvent. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine undergoes uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). ccsenet.org However, for other 2,4-dinitrobenzene derivatives in DMSO, the departure of the leaving group is the rate-determining step. ccsenet.org This highlights the intricate role of the solvent in dictating the reaction mechanism.

Computational models can predict these solvent effects by employing implicit or explicit solvent models. These calculations can provide insights into the relative energies of reactants, products, and transition states in different solvent environments, thereby predicting the most favorable reaction pathway.

Table 1: Predicted Solvent Effects on the Stability and Reactivity of this compound

| Solvent Type | Predicted Effect on Molecular Stability | Predicted Effect on Reaction Mechanisms |

| Polar Protic | High stabilization of the ground state through hydrogen bonding with the hydrazine and methoxy groups. | May favor reactions proceeding through polar or charged transition states. Can act as a proton source or sink, potentially participating directly in the reaction mechanism. |

| Polar Aprotic | Moderate stabilization through dipole-dipole interactions. | Favors reactions with polar transition states but without the specific interactions of hydrogen bonding. |

| Nonpolar Aprotic | Low stabilization, leading to a higher ground state energy compared to polar solvents. | Generally disfavors reactions that involve the formation of polar or charged intermediates. |

Influence of Substituents on Molecular and Reactive Properties

The fluorine atom at the para-position of the benzene (B151609) ring exerts a strong influence on the electronic properties of this compound. Due to its high electronegativity, fluorine has a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and can impact the basicity of the hydrazine moiety.

Computationally, the impact of fluorine substitution has been studied in various systems. For instance, in the case of strained heterocycles like aziridines, fluorine substitution has been shown to have a profound effect on reactivity, increasing the rate of nucleophilic cleavage by several orders of magnitude. nih.gov This is attributed to factors such as the stabilization of the leaving group and the electrostatic energies in the transition state. nih.gov The presence of fluorine can also hinder the rate of nucleophilic substitution at a carbon center due to electrostatic repulsion. researchgate.net

In the context of this compound, the inductive withdrawal of electron density by fluorine can decrease the nucleophilicity of the hydrazine group. However, fluorine can also participate in resonance to a lesser extent, donating a lone pair of electrons to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect. The stability of fluorinated compounds can also be a concern, as defluorination can occur under certain conditions, for example, through neighboring group participation. nih.gov

Table 2: Effects of Fluorine Substitution on the Properties of Phenylhydrazine (B124118)

| Property | Predicted Effect of 4-Fluoro Substitution |

| Reactivity | Decreased nucleophilicity of the hydrazine group due to the strong electron-withdrawing inductive effect. May influence the regioselectivity of reactions. |

| Stability | Generally stable, but the C-F bond can be susceptible to cleavage under specific metabolic or chemical conditions. nih.gov |

| Electronic Properties | Strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Overall deactivation of the ring towards electrophilic attack compared to methoxybenzene. |

The methoxy group at the ortho-position to the hydrazine moiety is a strong electron-donating group through resonance (+R effect) and a moderately electron-withdrawing group through induction (-I effect). The resonance effect, where the oxygen's lone pair of electrons is delocalized into the aromatic ring, is dominant and significantly increases the electron density at the ortho and para positions relative to the methoxy group. vaia.comyoutube.com

This makes the methoxy group a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. brainly.comlibretexts.orgorganicchemistrytutor.com The increased electron density at these positions makes them more susceptible to attack by electrophiles. youtube.com The methoxy group stabilizes the cationic intermediate (arenium ion) formed during electrophilic substitution, particularly when the attack is at the ortho or para position, by providing an additional resonance structure. brainly.com

In the context of this compound, the methoxy group's activating effect will compete with the deactivating effect of the fluorine atom. The positions para to the methoxy group (position 5) and ortho to it (positions 1 and 3) will be activated. Since position 1 is occupied by the hydrazine group and position 3 is sterically hindered, electrophilic attack would be most favored at position 5.

Table 3: Directing and Electronic Effects of the Methoxy Group in Arylhydrazines

| Effect | Description |

| Directing Effect | Strong ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.com |

| Electronic Contribution | Strong electron-donating resonance effect (+R) that increases electron density on the aromatic ring, particularly at the ortho and para positions. vaia.comyoutube.com Weak electron-withdrawing inductive effect (-I). |

| Reactivity | Activates the aromatic ring towards electrophilic attack, making the reaction faster than with unsubstituted benzene. libretexts.org |

While specific computational data for this compound is not widely published, structure-reactivity relationships can be inferred from the known effects of its functional groups. Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with reactivity.

For instance, the calculated electrostatic potential map would show regions of high and low electron density. For this compound, the highest negative potential would be expected around the oxygen and nitrogen atoms, indicating their nucleophilic character. The aromatic ring would show varying electron density, with the positions ortho and para to the methoxy group being more electron-rich than the positions meta to it.

Frontier molecular orbital theory (HOMO-LUMO analysis) can also provide insights into reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) would indicate the most likely sites for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) would suggest the sites for nucleophilic attack. For this molecule, the HOMO is likely to have significant contributions from the methoxy and hydrazine groups and the aromatic ring, while the LUMO might be centered more on the ring, influenced by the electron-withdrawing fluorine atom.

By systematically modifying the substituents in computational models (e.g., changing the position or nature of the halogen), quantitative structure-activity relationships (QSAR) can be developed to predict the reactivity of related derivatives.

Table 4: Predicted Structure-Reactivity Relationships from Computational Descriptors for this compound

| Computational Descriptor | Predicted Information |

| Electrostatic Potential Map | High negative potential (red) on the oxygen and nitrogen atoms, indicating nucleophilic centers. Electron-rich regions (more negative potential) on the aromatic ring at positions ortho and para to the methoxy group. |

| HOMO (Highest Occupied Molecular Orbital) | Likely to be localized on the electron-rich parts of the molecule, including the methoxy and hydrazine groups and the aromatic pi system. The energy of the HOMO will be related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The energy and localization of the LUMO will indicate the molecule's susceptibility to nucleophilic attack. The electron-withdrawing fluorine atom will likely lower the LUMO energy. |

| Calculated Dipole Moment | A significant dipole moment is expected due to the polar C-F, C-O, and N-H bonds, influencing solubility and intermolecular interactions. |

Advanced Analytical Techniques for Characterization of 4 Fluoro 2 Methoxyphenylhydrazine and Its Reaction Products

Spectroscopic Analysis in Mechanistic and Structural Elucidation

Spectroscopy is a cornerstone for the structural and mechanistic study of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and infrared spectroscopy provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For 4-Fluoro-2-methoxyphenylhydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. Key signals would include those for the methoxy (B1213986) (-OCH₃) group, the hydrazine (B178648) (-NHNH₂) protons, and the aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing their relative positions with respect to the fluorine and methoxy substituents.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, providing clear evidence for the carbon atoms bonded to fluorine, oxygen, and nitrogen.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is essential. It provides a direct signal for the fluorine atom, and its coupling to nearby protons (H-F coupling) offers definitive proof of the substitution pattern on the aromatic ring.

While specific spectral data for this compound is not publicly available, the analysis of a closely related isomer, (4-methoxyphenyl)hydrazine (B1593770) hydrochloride, provides a reference for the expected signals. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Substituted Phenylhydrazine (B124118) Derivative Data based on (4-methoxyphenyl)hydrazine hydrochloride in DMSO-d₆ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.05 - 7.06 |

| Aromatic Protons | 6.87 - 6.90 |

| Methoxy Protons (-OCH₃) | 3.70 |

| Hydrazine Protons (-NHNH₂) | 10.0 (Broad) |

Note: The exact chemical shifts for this compound would differ due to the different substitution pattern.

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous identification of molecular formulas.

For this compound (C₇H₉FN₂O), the expected exact mass is 156.0699 g/mol . nih.gov HRMS analysis of a purified sample would be used to confirm this elemental composition, distinguishing it from other potential isomers or impurities.

In reaction monitoring, MS can identify intermediates, byproducts, and final products. The fragmentation pattern observed in the mass spectrum offers structural clues. For instance, in the analysis of the related (4-methoxyphenyl)hydrazine, the molecular ion peak is observed at m/z 138, with other significant fragments appearing at m/z 123 and 122, corresponding to the loss of the -NH and -NH₂ groups, respectively. chemicalbook.comnih.gov A similar fragmentation pathway would be expected for this compound.

Table 2: Key Mass Spectrometry Data for a Substituted Phenylhydrazine Derivative Data based on (4-methoxyphenyl)hydrazine chemicalbook.comnih.gov

| m/z Value | Interpretation |

| 138 | Molecular Ion [M]⁺ |

| 123 | [M - NH]⁺ |

| 122 | [M - NH₂]⁺ |

| 108 | [M - N₂H₂]⁺ |

| 95 | Loss of methoxy group from fragment |

| 77 | Phenyl fragment [C₆H₅]⁺ |

Note: Fragmentation of this compound would yield fragments reflecting its specific structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the presence of specific functional groups.

For this compound, key vibrational bands would be expected for:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region, confirming the hydrazine group.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations occur in the 1450-1600 cm⁻¹ range.

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-F Stretching: A strong absorption in the 1000-1350 cm⁻¹ region, confirming the presence of the fluorine atom.

The combination of IR and Raman spectra provides a more complete vibrational analysis, as some modes may be more active in one technique than the other. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Studies on derivatives of related compounds, such as N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines, demonstrate the power of this technique. researchgate.net For a derivative of this compound, X-ray analysis would confirm the substitution pattern on the aromatic ring and reveal intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. This information is invaluable for understanding the physical properties of the material and for confirming the structure of complex reaction products. mdpi.commdpi.com

Table 3: Representative Crystal Data Parameters for a Hydrazine Derivative Illustrative data based on a related heterocyclic system mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

| Z (Molecules/unit cell) | 8 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, would be suitable for analyzing this compound. sielc.com

By injecting a sample, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for a quantitative assessment of purity, typically expressed as a percentage. In synthetic chemistry, HPLC is used to track the consumption of starting materials and the formation of products over time. This data is critical for optimizing reaction conditions and for calculating the final reaction yield after purification. The purity of commercially available related compounds is often certified using HPLC analysis. avantorsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of reactions involving this compound, GC-MS is indispensable for analyzing the volatile products that may be formed, providing critical insights into reaction mechanisms, pathways, and the formation of byproducts.

The principle of GC-MS involves the separation of a complex mixture of volatile compounds in the gas chromatograph, followed by their detection and identification by the mass spectrometer. The gas chromatograph utilizes a capillary column with a stationary phase to separate compounds based on their boiling points and affinities for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

In a typical reaction involving this compound, such as the Fischer indole (B1671886) synthesis, a variety of volatile byproducts can be generated. wikipedia.org The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole. wikipedia.org However, side reactions can occur, leading to the formation of various volatile organic compounds. For instance, in some cases of Fischer indolizations that fail to produce the desired indole, byproducts such as aniline (B41778) and substituted indoles have been observed.

The analysis of these volatile products often involves headspace sampling techniques, such as static headspace (HS) or solid-phase microextraction (SPME), coupled with GC-MS. jk-sci.com These techniques allow for the extraction and concentration of volatile analytes from the reaction mixture without introducing non-volatile components into the GC system. The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. jk-sci.com

The GC-MS analysis of the volatile fraction from a reaction of this compound could potentially identify a range of compounds. These may include unreacted starting materials, cleavage products of the hydrazine moiety, and various aromatic compounds resulting from side reactions or degradation. The identification of these volatile products is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Below is a representative table of potential volatile products that could be identified by GC-MS from a reaction involving this compound, along with their hypothetical retention times and key mass spectral fragments. This data is illustrative and based on the analysis of structurally related compounds.

| Potential Volatile Product | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| 4-Fluoro-2-methoxyaniline | 12.5 | 141, 126, 98 |

| Aniline | 8.2 | 93, 66, 39 |

| p-Fluoroanisole | 9.1 | 126, 111, 83 |

| o-Anisidine | 9.8 | 123, 108, 80 |

| 3-Methylindole | 14.1 | 131, 130, 103 |

Emerging Research Directions and Future Prospects for 4 Fluoro 2 Methoxyphenylhydrazine Chemistry

Catalytic Strategies for Sustainable Synthesis

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For hydrazine (B178648) derivatives like 4-Fluoro-2-methoxyphenylhydrazine, this involves moving away from stoichiometric reagents and harsh conditions towards more elegant and efficient catalytic strategies.

The reliance on heavy transition metals in organic synthesis presents challenges related to cost, toxicity, and environmental impact. researchgate.net Consequently, a significant research thrust is the development of metal-free and organocatalytic reactions. These approaches offer a more sustainable pathway for the transformation of hydrazines.

Recent studies have highlighted the efficacy of metal-free catalysis in various reactions. For instance, the dehydrogenative coupling of alcohols and thiosemicarbazides to form thiosemicarbazones has been achieved under aerobic, metal-free conditions, using only a catalytic amount of a base and producing water as the sole byproduct. researchgate.net Similarly, activated amides have been shown to react with hydrazine under transition-metal-free conditions in water at room temperature to yield acyl hydrazides. organic-chemistry.org Organocatalysis has also enabled the enantioselective synthesis of α-hydrazino aldehydes directly from alcohols and N-Boc hydrazine, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

The application of novel catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) showcases another facet of metal-free synthesis. This non-toxic, stable, and inexpensive solid acid has been used to catalyze the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. nih.gov For a compound like this compound, these metal-free strategies could be applied to reactions such as condensation, cyclization, and coupling, providing greener routes to valuable heterocyclic products.

Table 1: Examples of Metal-Free and Organocatalytic Reactions in Hydrazine Chemistry

| Reaction Type | Catalyst/Conditions | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Base-catalyzed, aerobic | Atom-economical, water as byproduct | Synthesis of hydrazones and related derivatives | researchgate.net |

| Acyl Hydrazide Synthesis | Aqueous, room temperature | Mild conditions, transition-metal-free | Formation of acyl hydrazine intermediates for further synthesis | organic-chemistry.org |

| Asymmetric α-Hydrazination | Organocatalyst (e.g., pyrrolidine-based) | High enantioselectivity, use of simple alcohols | Chiral synthesis of functionalized building blocks | organic-chemistry.orgorganic-chemistry.org |

| Heterocycle Synthesis | Solid acid catalyst (AC-SO3H) | Reusable catalyst, mild conditions | Construction of pyrazole (B372694) and pyridine-fused ring systems | nih.gov |

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for sustainable synthesis. mdpi.comsigmaaldrich.com This approach allows for the generation of highly reactive intermediates, such as aryl radicals, from stable precursors like arylhydrazines under exceptionally mild conditions. acs.orgnih.gov The ability of a photocatalyst to become a potent oxidant or reductant upon excitation with light enables transformations that are often difficult to achieve through traditional thermal methods. youtube.com

Arylhydrazines are excellent precursors for aryl radicals in photoredox cycles. acs.orgnih.gov This reactivity can be harnessed in multicomponent reactions, which build molecular complexity in a single step from simple, abundant feedstocks. nih.gov For this compound, this opens up possibilities for novel carbon-carbon and carbon-heteroatom bond formations. For example, a photoredox-driven union of an aryl radical (generated from the hydrazine), an olefin, and molecular oxygen could lead to complex hydroxyaryl products. nih.gov

Furthermore, the development of organic photocatalysts, such as eosin (B541160) Y or rose bengal, provides a metal-free alternative to traditional iridium and ruthenium complexes, enhancing the green credentials of these methods. sigmaaldrich.com Visible-light-induced cyclizations are another promising area, with reports of synthesizing complex heterocycles like 1,2,4-triazoles and triazolines under mild photoredox conditions. rsc.org The application of these methods to this compound could provide efficient, light-driven pathways to a variety of valuable fluorinated heterocyclic compounds.

Bio-inspired and Biomimetic Transformations Utilizing Hydrazine Reactivity

Nature provides a rich blueprint for chemical transformations. Bio-inspired and biomimetic chemistry seeks to emulate the principles of enzymatic catalysis to achieve high selectivity and efficiency. Hydrazine derivatives are known to undergo metabolic biotransformation in biological systems, often catalyzed by enzymes like cytochrome P450 and various peroxidases. nih.gov These processes frequently involve the formation of free radical species through oxidative activation. nih.govnih.gov

Understanding these metabolic pathways can inspire the design of novel synthetic reactions. For example, the enzymatic oxidation of hydrazines to generate reactive intermediates could be mimicked using synthetic catalysts that operate under mild, aqueous conditions. This could lead to selective functionalization reactions, such as hydroxylations or aminizations, on substrates that would otherwise require harsh reagents. The biotransformation of hydrazines is believed to be a key factor in both their therapeutic effects and their toxicity, underscoring the power of this activation pathway. nih.gov By harnessing this reactivity in a controlled synthetic context, it may be possible to develop new transformations that leverage the inherent chemical potential of the hydrazine group in this compound.

Design and Synthesis of Novel Scaffolds with Tunable Properties through precise substituent control

The strategic placement of substituents on a molecular scaffold is a cornerstone of modern drug discovery and materials science. It allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov The this compound moiety is an excellent starting point for such endeavors, as the fluorine atom and methoxy (B1213986) group already provide specific electronic and steric characteristics.

By using this hydrazine as a building block, chemists can design and synthesize novel heterocyclic scaffolds with tailored properties. For example, the principle of bioisosteric replacement—where one functional group is swapped for another with similar properties to improve activity or pharmacokinetics—can be applied. Researchers have successfully replaced a quinoline (B57606) ring in a known inhibitor with a triazolopyrazine scaffold to generate new, potent drug candidates. frontiersin.org Similarly, this compound could be incorporated into pyrazole, triazole, or pyrazolone (B3327878) rings, which are common motifs in dual c-Met/VEGFR-2 inhibitors. nih.gov

The substituents on the phenyl ring directly influence the reactivity and properties of the resulting scaffold. nih.gov For instance, the electron-donating or -withdrawing nature of a group can modulate the strength of intramolecular hydrogen bonds, which in turn affects the conformation and binding affinity of the molecule. nih.gov This precise control allows for the rational design of molecules for specific applications, from targeted pharmaceuticals to functional materials. The synthesis of complex scaffolds, such as pyrazolo[3,4-b]pyridines, from hydrazine precursors demonstrates the power of this approach to rapidly generate molecular diversity. nih.gov

Table 2: Examples of Scaffold Design from Hydrazine Derivatives

| Target Scaffold | Design Principle | Key Feature | Reference |

|---|---|---|---|

| mdpi.comacs.orgnih.govtriazolo[4,3-a]pyrazine | Bioisosteric Replacement | Replacement of quinoline ring to improve pharmacokinetic parameters. | frontiersin.org |

| Pyrazolo[3,4-b]pyridine-5-carboxylate | Sequential Cascade Reaction | Efficient construction of fused heterocyclic systems under mild conditions. | nih.gov |

| Substituted Pyridines with Pyrazolone | Scaffold Hopping | Creation of novel derivatives as dual kinase inhibitors. | nih.gov |

| Salicylaldehyde Hydrazones | Substituent Effect Tuning | Modulation of intramolecular hydrogen bonding and molecular properties. | nih.gov |

Integration with Flow Chemistry and Automation for Enhanced Reaction Efficiency and Scalability

To translate novel chemical reactions from the laboratory to industrial production, efficiency, safety, and scalability are critical. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in this regard. syrris.comamt.uk This technology allows for superior control over reaction parameters like temperature and mixing, leading to faster reactions, cleaner products, and enhanced safety, especially for highly exothermic or hazardous processes. syrris.comnjbio.com

For reactions involving this compound, flow chemistry could enable transformations that are difficult to control in batch reactors. syrris.com The small reactor volumes enhance heat and mass transfer, minimizing byproduct formation. njbio.com Furthermore, flow chemistry is ideally suited for automation, which can accelerate reaction optimization and the synthesis of compound libraries. vapourtec.comrsc.org Automated systems can rapidly vary conditions such as reagent ratios, temperature, and reaction time to identify optimal parameters with minimal manual intervention. syrris.comresearchgate.net There are already reports of fully automated, multistep syntheses of heterocyclic libraries (e.g., 2-pyrazolines) in continuous flow. rsc.org The integration of these technologies could dramatically accelerate the exploration of this compound chemistry and facilitate the scale-up of promising new compounds.

Exploration of this compound Derivatives in the Development of Advanced Materials beyond pharmaceuticals

While much of the focus on hydrazine derivatives is in medicinal chemistry, their unique chemical properties also make them attractive for materials science. benthamscience.com The future of this compound chemistry extends into the realm of advanced materials with applications in electronics, optics, and polymer science. bldpharm.com

One exciting direction is the functionalization of carbon nanomaterials. Research has shown that phenylhydrazine (B124118) derivatives can be attached to the surface of single-walled carbon nanotubes (SWCNTs). researchgate.net This covalent modification alters the electronic structure of the nanotubes, leading to changes in their photoluminescent properties. The specific substituents on the phenylhydrazine play a crucial role in tuning these effects. researchgate.net By using this compound, one could precisely engineer the optical and electronic properties of SWCNTs for use in sensors or optoelectronic devices.

Another promising area is the synthesis of novel conjugated polymers and luminescent materials. Scaffolds such as 4H-1,2,4-triazole, which can be synthesized from hydrazine precursors, are being incorporated into oligomers for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The synthesis of highly conjugated systems containing s-tetrazine and triazole rings has yielded derivatives with strong fluorescence emission and high quantum yields. mdpi.com The incorporation of the 4-fluoro-2-methoxyphenyl moiety into such systems could further modulate their luminescent properties, opening doors to new materials for displays and lighting.

Q & A

Q. Critical Conditions :

- Temperature control (0–5°C during diazotization).

- Use of anhydrous solvents (e.g., ethanol) to prevent hydrolysis.

- Catalysts like piperidine for hydrazone formation in downstream reactions .

How is the structural integrity of this compound confirmed post-synthesis?

Q. Basic Analytical Workflow

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.2 ppm (hydrazine NH₂).

- ¹³C NMR : Signals for C-F (~160 ppm) and methoxy carbons (~55 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.1 (M⁺).

- Infrared (IR) Spectroscopy : Stretching bands at 3300 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O of methoxy).

- X-ray Crystallography : For unambiguous confirmation (e.g., CCDC deposition codes as in ) .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced Experimental Design

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for hydrazine formation.

-

Catalytic Additives : Piperidine (1–5 mol%) improves condensation efficiency in hydrazone derivatives.

-

pH Control : Maintain acidic conditions (pH 3–4) during diazotization to minimize side reactions.

-

Workflow Example :

Step Parameter Optimal Range Diazotization Temperature 0–5°C Reduction SnCl₂ Concentration 1.2 eq Crystallization Ethanol:Water Ratio 3:1

Note : Contradictions in yield reports (e.g., 60–85%) suggest batch-to-batch variability; replicate reactions are advised .

How do substituents like fluorine and methoxy influence the compound’s reactivity in forming hydrazones?

Advanced Reactivity Analysis

The electronic and steric effects of substituents dictate reactivity:

- Fluorine (Electron-Withdrawing) : Increases electrophilicity of the phenyl ring, enhancing nucleophilic attack in hydrazone formation.

- Methoxy (Electron-Donating) : Stabilizes intermediates via resonance, improving regioselectivity.

Q. Comparative Reactivity Table :

| Substituent Position | Reactivity (vs. Parent Phenylhydrazine) | Key Applications |

|---|---|---|

| 4-Fluoro-2-methoxy | 1.5× faster hydrazone formation | Anticancer agent synthesis |

| 4-Chloro | 1.2× faster, less selective | Agrochemical intermediates |

| 3-Methoxy | Slower due to steric hindrance | Enzyme inhibition studies |

Mechanistic Insight : Fluorine’s electronegativity lowers the LUMO energy, facilitating nucleophilic addition .

How to address contradictions in spectroscopic data during characterization?

Advanced Data Contradiction Resolution

Common discrepancies and solutions:

- ¹H NMR Splitting Patterns : Anomalies arise from dynamic proton exchange. Use D₂O shaking to confirm NH₂ protons.

- MS Fragmentation Mismatches : Verify purity via HPLC (C18 column, acetonitrile/water gradient).

- IR Absence of N-H Peaks : Hydrate formation may mask bands; analyze under anhydrous conditions.

Case Study : A 2024 study resolved conflicting MS data by cross-validating with high-resolution MALDI-TOF .

What are the primary applications of this compound in pharmacological research?

Q. Basic Application Overview

- Antimicrobial Agents : Forms Schiff base complexes with metals (e.g., Cu²⁺, Zn²⁺) for biofilm disruption.

- Anticancer Drug Intermediates : Used in synthesizing pyrazole and thiazole derivatives targeting topoisomerase II.

- Neuroprotective Studies : Modulates glutamate receptors via hydrazone adducts .

What methodologies assess the bioactivity of derivatives synthesized from this compound?

Q. Advanced Bioactivity Profiling

- In Vitro Assays :

- MTT Assay : Cytotoxicity screening against HeLa or MCF-7 cells.

- Enzyme Inhibition : Kinase or protease inhibition measured via fluorometric kits.

- In Silico Studies :

- Molecular Docking : AutoDock Vina for binding affinity predictions (e.g., COX-2 inhibition).

- ADMET Prediction : SwissADME for pharmacokinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.